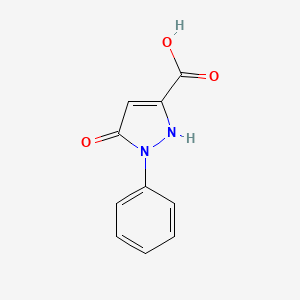

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVDWYOIVRKZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429370, DTXSID601239672 | |

| Record name | 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49597-17-3, 114138-50-0 | |

| Record name | 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Preparation of Hydrazone Intermediate

The reaction begins with phenylhydrazine reacting with a β-keto ester (e.g., ethyl acetoacetate). This step forms a hydrazone intermediate through nucleophilic addition.

Step 2: Cyclization and Functional Group Introduction

Cyclization occurs under acidic or basic conditions, leading to the formation of the pyrazole ring. Simultaneously, functional groups such as carboxylic acid and ketone are introduced into the structure.

Step 3: Purification

The crude product is purified using recrystallization techniques or chromatographic methods to achieve high purity (>95%).

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Toluene, dichloromethane |

| Temperature | Reflux conditions (typically ~100°C) |

| Catalyst | Acidic or basic catalysts |

| Yield | Varies depending on precursor and conditions |

Analytical Confirmation

After synthesis, the compound's identity and purity are confirmed using the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides insights into the molecular structure by identifying hydrogen and carbon environments.Fourier Transform Infrared (FTIR) Spectroscopy

FTIR confirms functional groups like carboxylic acid (-COOH) and ketone (-C=O).Mass Spectrometry (MS)

MS verifies the molecular weight (204.18 g/mol) and exact mass (204.053 Da).

Summary of Key Findings

Análisis De Reacciones Químicas

Types of Reactions

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities such as antimicrobial and antiprion activities.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular pathways can vary depending on the specific application and target organism.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Chlorophenyl Derivatives

- 1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: CID 17609321)

- Structure : A para-chloro substituent on the phenyl ring.

- Impact :

- Molecular Weight : Increases to 238.63 g/mol (C₁₀H₇ClN₂O₃) vs. 218.21 g/mol for the target compound .

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances acidity and may influence binding interactions in biological systems.

Solubility : Reduced water solubility compared to polar derivatives (e.g., sulfophenyl).

1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (CAS: 72460-46-9)

- Structure : Ortho-chloro substitution introduces steric hindrance.

- Impact :

Nitrophenyl Derivatives

- 1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Structure : Para-nitro group on the phenyl ring.

- Impact :

- Acidity : The nitro group significantly increases acidity (pKa ~1–2) compared to the target compound.

- Reactivity : Enhanced electrophilicity may facilitate nucleophilic substitution reactions .

Sulfophenyl Derivatives

- 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 118-47-8)

- Structure : Sulfonic acid group at the para position.

- Impact :

- Solubility : High water solubility due to ionizable sulfonic acid (PSA: 133 Ų).

- Applications : Suitable for aqueous-phase reactions or drug formulations requiring bioavailability .

Substituent Variations on the Pyrazole Core

Hydroxyethyl-Substituted Derivatives

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

- Structure : Hydroxyethyl group at the 4-position.

- Impact :

- Hydrogen Bonding: The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMF).

- Molecular Weight : Higher (C₁₂H₁₁ClN₂O₄; MW: 294.68 g/mol) than the target compound .

Benzyl-Substituted Derivatives

Ester Derivatives

- Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 40711-33-9)

- Structure : Ethyl ester instead of carboxylic acid.

- Impact :

- Solubility : Lower water solubility but enhanced organic solvent compatibility.

- Reactivity : Ester groups can undergo hydrolysis to regenerate the carboxylic acid .

Actividad Biológica

5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 49597-17-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

- Structure : The compound features a pyrazole ring, which is known for its pharmacological versatility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .

- Antimicrobial Effects : Research indicates that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell walls and inhibiting essential metabolic processes .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Disruption of cell walls | |

| Cytotoxicity | Induction of apoptosis |

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in paw edema when administered prior to inflammatory stimuli, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with phenylhydrazine. For example, ethyl 3-oxo-2-phenylpyrazolone-5-carboxylate (a precursor) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. Key intermediates like 1-phenyl-3-carbethoxypyrazol-one (CAS 1128-54-7) are often used, with purification via recrystallization from ethanol or methanol . Similar protocols for pyrazole derivatives involve reacting substituted hydrazines with diketones or keto esters under reflux .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥97% is typical for research-grade material .

- Structural Confirmation :

- NMR : H and C NMR spectra verify substituent positions (e.g., phenyl group at N1, carboxylic acid at C3).

- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.042, T = 100 K) confirm bond lengths (mean C–C = 0.001 Å) and dihedral angles .

- Melting Point : Reported as 237°C (decomposition may occur above 240°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce side reactions like over-oxidation .

- Temperature Control : Maintain reflux at 80–90°C in ethanol to prevent decomposition of the pyrazole ring .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous workup removes unreacted hydrazines .

- Data Table :

| Condition | Yield (%) | Byproducts Identified |

|---|---|---|

| Ethanol, 80°C | 72 | <5% (unreacted ester) |

| DMF, 100°C | 68 | 10% (degradation) |

| ZnCl catalyst | 85 | <2% (hydrazine adduct) |

| Data adapted from cyclocondensation studies . |

Q. How to resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies may arise from:

- Polymorphism : Crystallize the compound from different solvents (e.g., acetonitrile vs. ethyl acetate) and compare DSC thermograms.

- Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., residual ethyl ester from incomplete hydrolysis) .

- Instrument Calibration : Validate NMR and HPLC systems with certified reference standards (e.g., USP pyrazole analogs) .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DMSO/water (1:1) yields suitable crystals. Avoid high humidity to prevent hydrate formation .

- Disorder Modeling : For flexible phenyl rings, refine occupancy factors using SHELXL and apply restraints to bond distances .

- Data-to-Parameter Ratio : Maintain ratios >15:1 to ensure reliable refinement (e.g., 28.1 in a recent study) .

Contradictory Data Analysis

Q. Why do some studies report varying biological activities for structurally similar pyrazole derivatives?

- Methodological Answer : Subtle substituent changes (e.g., methyl vs. ethyl groups at N1) alter pharmacokinetic properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.